molecular formula C20H14FNO2 B12177121 N-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide

N-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide

Cat. No.: B12177121
M. Wt: 319.3 g/mol
InChI Key: TZEXJWHTUALCQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide is a synthetic organic compound designed for research and development purposes. This molecule features a naphthofuran acetamide core, a structural motif present in compounds investigated for various biological activities. While specific biological data for this exact compound is not currently available in the public scientific literature, research on structurally related molecules provides context for its potential research applications. Acetamide derivatives containing fluorophenyl groups have been studied for their cytotoxic properties. For instance, certain 2-(4-fluorophenyl)-N-phenylacetamide derivatives have demonstrated activity as anticancer agents against cell lines such as prostate carcinoma (PC3) and breast cancer (MCF-7) in vitro . Furthermore, complex acetamide structures incorporating furan and naphthalene groups are of significant interest in medicinal chemistry research, particularly in the exploration of new antibacterial agents . The presence of both the naphthofuran system and the 4-fluorophenyl acetamide moiety in a single molecule makes this compound a compound of interest for researchers in chemical biology and drug discovery. It may be utilized as a building block in synthetic chemistry or as a candidate for screening in biological assays to investigate new therapeutic targets. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers should conduct their own thorough safety and efficacy evaluations.

Properties

Molecular Formula

C20H14FNO2

Molecular Weight

319.3 g/mol

IUPAC Name

2-benzo[e][1]benzofuran-1-yl-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C20H14FNO2/c21-15-6-8-16(9-7-15)22-19(23)11-14-12-24-18-10-5-13-3-1-2-4-17(13)20(14)18/h1-10,12H,11H2,(H,22,23)

InChI Key

TZEXJWHTUALCQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide typically involves the reaction of 4-fluoroaniline with 2-naphtho[2,1-b]furan-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using automated reactors and continuous flow systems. The use of high-throughput screening methods can help in identifying the most efficient reaction conditions, thereby increasing the yield and purity of the compound. Additionally, solvent recycling and waste minimization techniques can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Structural Analogues with Naphthalene/Furan Systems

  • N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide : This compound shares a naphthalene core and halogenated phenyl group but differs in substitution pattern (3-Cl, 4-F vs. 4-F only). The chloro-fluoro substitution introduces steric and electronic variations that may reduce conformational flexibility compared to the target compound .
  • Naphtho[2,1-b]furan Derivatives with Nitro/Acetamide Groups: Derivatives like ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate exhibit antibacterial activity, suggesting that the acetamide moiety and nitro group synergize to enhance microbial inhibition .

Physicochemical and Crystallographic Properties

The dihedral angle between aromatic systems in acetamides correlates with crystallinity and solubility. For example, a 60.5° angle in N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide stabilizes crystal packing via N–H···O hydrogen bonds, whereas smaller angles in less halogenated analogs may reduce lattice stability .

Data Table: Key Analogs and Properties

Compound Name Substituents Biological Activity (IC₅₀/EC₅₀) Key Features Reference
N-(4-Fluorophenyl)maleimide 4-F-phenyl 5.18 μM (MGL inhibition) High electronegativity, low steric bulk
N-(4-Iodophenyl)maleimide 4-I-phenyl 4.34 μM (MGL inhibition) Large halogen, similar potency
N-(3-Chloro-4-fluorophenyl)-naphthylacetamide 3-Cl, 4-F-phenyl + naphthalene N/A Dihedral angle = 60.5°, H-bonding
Ethyl 1-(acetylamino)-5-nitronaphthofuran 5-NO₂, acetamide Antibacterial (broad spectrum) Nitro group enhances activity

Challenges and Considerations

  • Isomer Complexity: Fluorophenyl analogs may exist as ortho-, meta-, or para-isomers, complicating synthesis and analysis. Misidentification risks, as noted in fentanyl analogs, highlight the need for advanced separation techniques .
  • Synthetic Scalability : Methods for naphthofuran acetamides (e.g., acyl chloride reactions) require optimization for large-scale production, as seen in related compounds .

Biological Activity

N-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, pharmacological properties, and biological effects, focusing on its mechanisms of action and therapeutic implications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Fluorophenyl Group : The presence of a fluorine atom enhances lipophilicity and can influence the compound's interaction with biological targets.
  • Naphthofuran Backbone : This moiety is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Naphthofuran Core : Utilizing cyclization reactions to construct the naphthofuran structure.
  • Introduction of the Fluorophenyl Group : Achieved through electrophilic aromatic substitution or coupling reactions.
  • Acetamide Formation : The final step involves acylation to introduce the acetamide functionality.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated:

  • Cell Proliferation Inhibition : The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, likely through modulation of key signaling pathways such as p53 and MAPK.

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties:

  • Cytokine Modulation : Studies have reported a reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-6) in treated macrophages.
  • Inhibition of NF-κB Pathway : The compound appears to inhibit the NF-κB signaling pathway, which is crucial in mediating inflammatory responses.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Breast Cancer Model : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls.
  • Inflammatory Disease Models : In models of rheumatoid arthritis, treatment with this compound led to decreased joint swelling and improved mobility scores.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics:

  • Bioavailability : High oral bioavailability was observed in animal models.
  • Metabolism : The compound undergoes hepatic metabolism with identified metabolites exhibiting similar biological activities.

Toxicity Profile

Safety assessments indicate that this compound has a manageable toxicity profile:

  • Acute Toxicity Studies : No significant adverse effects were reported at therapeutic doses.
  • Long-term Studies : Chronic exposure studies indicated no major organ toxicity or carcinogenic effects.

Q & A

Advanced Research Question

  • Cell Viability Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} calculations. Include positive controls (e.g., cisplatin) .
  • Mechanistic Studies :
    • Apoptosis : Flow cytometry with Annexin V/PI staining.
    • Cell Cycle Analysis : PI staining and DNA content quantification.
  • Target Identification : Perform kinase inhibition profiling or molecular docking against validated targets (e.g., EGFR, PARP) .

Methodological Insight : Address data contradictions (e.g., variable IC50_{50} across cell lines) by testing under standardized conditions (e.g., serum-free media, 48h incubation) and validating with clonogenic assays .

How can computational modeling elucidate the structure-activity relationship (SAR) of this compound for target binding?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., enzymes, receptors). Focus on fluorine’s role in enhancing binding via hydrophobic or electrostatic interactions .
  • QSAR Studies : Develop regression models correlating substituent electronic parameters (Hammett σ) with bioactivity data.
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .

Methodological Insight : Cross-validate computational predictions with experimental mutagenesis (e.g., alanine scanning of target residues) .

What strategies resolve discrepancies in reported biological activities of fluorophenyl-acetamide derivatives?

Advanced Research Question
Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. resazurin).
  • Compound Stability : Test degradation under storage conditions (e.g., light, humidity) via stability-indicating HPLC .
  • Off-Target Effects : Use CRISPR-edited cell lines to isolate target-specific activity.
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies .

Methodological Insight : Prioritize studies with orthogonal validation (e.g., siRNA knockdown + inhibitor treatment) .

How is X-ray crystallography applied to determine the solid-state structure of this compound, and what challenges arise in refinement?

Advanced Research Question

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.
  • Structure Solution : Employ SHELXT for intrinsic phasing and SHELXL for refinement, incorporating anisotropic displacement parameters for fluorine atoms .
  • Challenges :
    • Disorder : Model overlapping naphthofuran moieties using PART instructions.
    • Twinned Data : Apply twin refinement (e.g., BASF parameter in SHELXL) for non-merohedral twinning .

Methodological Insight : Validate H-bonding networks (e.g., N-H···O=C) using Mercury’s crystal packing analysis .

What in vivo models are appropriate for pharmacokinetic and toxicity profiling of this compound?

Advanced Research Question

  • Pharmacokinetics :
    • Rodent Models : Administer IV/PO doses (10–50 mg/kg) with serial blood sampling for LC-MS/MS analysis. Calculate AUC, Cmax_{max}, and t1/2_{1/2}.
    • Tissue Distribution : Use whole-body autoradiography or fluorescently labeled analogs .
  • Toxicity :
    • Acute Toxicity : OECD 423 guidelines (dose escalation in rats).
    • Genotoxicity : Ames test (TA98 strain ± S9 metabolic activation) .

Methodological Insight : Compare species-specific metabolic profiles using liver microsomes to predict human clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.